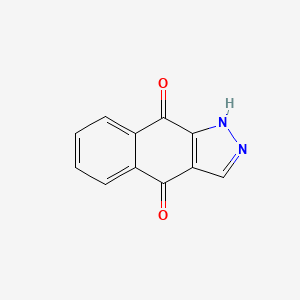

1H-Benz(f)indazole-4,9-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1015-97-0 |

|---|---|

Molecular Formula |

C11H6N2O2 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

1H-benzo[f]indazole-4,9-dione |

InChI |

InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

QZDFYVLSLIJCCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Benz F Indazole 4,9 Dione and Its Derivatives

Strategies for the Construction of the 1H-Benz(f)indazole-4,9-dione Core

The construction of the this compound skeleton is achieved through several strategic cyclization reactions. These methods often utilize readily available naphthoquinone precursors and nitrogen-containing reagents to build the fused pyrazole (B372694) ring system.

Cyclization Reactions involving Quinones and Hydrazines/Amidrazones

A prominent and widely utilized approach for the synthesis of the this compound core involves the reaction of quinones with hydrazine (B178648) derivatives or amidrazones. These reactions offer a direct pathway to the desired heterocyclic system through the formation of the pyrazole ring.

The direct cyclization of substituted 1,4-naphthoquinones with hydrazines represents a fundamental method for the synthesis of 1H-benz(f)indazole-4,9-diones. This approach is exemplified by the synthesis of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione and its N-substituted derivatives. The reaction proceeds by treating 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazine or substituted hydrazines. This method provides a straightforward route to functionalized benz(f)indazolediones.

Table 1: Synthesis of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione Derivatives

| Entry | Hydrazine Derivative | Product |

| 1 | Hydrazine hydrate (B1144303) | 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione |

| 2 | Methylhydrazine | 1,3-dimethyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione |

| 3 | Phenylhydrazine | 3-methyl-1-phenyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione |

Oxidative cyclization of hydrazones derived from acylnaphthoquinones serves as another synthetic pathway to the this compound scaffold. In this method, the corresponding hydrazone is first formed by the condensation of an acylnaphthoquinone with a hydrazine. Subsequent intramolecular cyclization, often promoted by an oxidizing agent or thermal conditions, leads to the formation of the pyrazole ring, yielding the final benz(f)indazoledione product. While this is a general strategy for indazole synthesis, specific examples for the synthesis of the parent this compound are not extensively documented in the reviewed literature.

The reaction of dihalo-1,4-naphthoquinones with amidrazones has been investigated as a potential route to fused heterocyclic systems. Interestingly, the reaction of 2,3-dichloro-1,4-naphthoquinone with various amidrazones does not yield the expected this compound derivatives. Instead, this reaction has been reported to produce indazole derivatives, irrespective of the substituents on the nitrogen of the amidrazone. arkat-usa.orgresearchgate.net This outcome suggests a different reaction pathway, possibly involving a [3+2] cycloaddition followed by rearrangement, rather than a direct condensation to form the triazine ring that would lead to a benzo[g]quinoxaline-5,10-dione.

Table 2: Reaction of 2,3-Dichloro-1,4-naphthoquinone with Amidrazones

| Amidrazone Substituent (R) | Product | Reference |

| Phenyl | Indazole derivative | arkat-usa.orgresearchgate.net |

| 4-Chlorophenyl | Indazole derivative | arkat-usa.orgresearchgate.net |

| 4-Methylphenyl | Indazole derivative | arkat-usa.orgresearchgate.net |

This highlights a limitation in applying this specific one-pot procedure for the direct synthesis of the this compound core.

The cyclo-condensation of β-ketoesters with arylidenes and hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives. This multicomponent reaction typically involves the Knoevenagel condensation of an arylaldehyde with a β-ketoester, followed by reaction with hydrazine to form the pyrazole ring. However, the direct application of this methodology for the synthesis of the this compound core is not prominently described in the scientific literature. The complexity of the starting materials required to construct the fused naphthoquinone ring system via this route likely makes other synthetic strategies more favorable.

The 1,3-dipolar cycloaddition of diazomethanes to quinones is a powerful and well-documented method for the synthesis of 1H-indazole-4,9-diones. researchgate.net In this reaction, the diazomethane (B1218177) acts as a 1,3-dipole that reacts with the carbon-carbon double bond of the naphthoquinone, which serves as the dipolarophile. This concerted [3+2] cycloaddition reaction leads to the formation of a dihydropyrazole intermediate, which then undergoes oxidation, often in situ, to yield the aromatic this compound. This method is particularly useful for the synthesis of the parent compound and its derivatives that are not easily accessible through condensation reactions. The regioselectivity of the cycloaddition is an important consideration in this synthetic approach.

Synthesis via Reaction of Hydrazinecarbothioamides with Halogenated Naphthoquinones

The reaction between hydrazinecarbothioamides and halogenated naphthoquinones, specifically 2,3-dichloro-1,4-naphthoquinone, has been investigated as a pathway to novel heterocyclic compounds. However, this reaction does not yield the this compound scaffold. Instead, it results in the formation of different fused heterocyclic systems. The coupling reaction between (E)-hex-2-enylidene-N-substituted hydrazinecarbothioamides and 2,3-dichloro-1,4-naphthoquinone leads to the synthesis of substituted amino-5-pentenyl-naphtho[2,3-f]-1,3,4-thiadiazepine-6,11-diones and 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones. thieme-connect.com These transformations are rationalized by an initial nucleophilic addition at the C2 and C3 positions of the dichloro-1,4-naphthoquinone. thieme-connect.com

Chemical Transformations and Derivatization of this compound Scaffolds

Once the core this compound structure is formed, further derivatization is often pursued to modulate its biological and physicochemical properties. Modifications frequently target side chains attached to the indazole or naphthoquinone rings.

Modification of Side Chains (e.g., Prenyl Substituent)

A common strategy for derivatization involves the chemical modification of aliphatic side chains, such as the prenyl group (4-methylpent-3-enyl). A series of transformations can be performed on the terminal double bond of the prenyl substituent on compounds like 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione. These modifications include epoxidation, oxidative degradation, and N-acyl condensation, leading to a diverse library of derivatives. chemrevlett.comnih.gov

The terminal double bond of the 7-(4-methylpent-3-enyl) side chain on the this compound scaffold can be selectively converted into an epoxide. This reaction is typically accomplished using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), in the presence of a mild base like sodium bicarbonate. chemrevlett.com The process yields the corresponding 7-[2-(3,3-dimethyloxiranyl)-ethyl] derivatives, which serve as key intermediates for further functionalization. chemrevlett.com

Table 1: Synthesis of Epoxide Derivatives

| Starting Material (Compound 2) | Reagents | Product (Compound 3) |

| 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione | mCPBA, NaHCO₃, CH₂Cl₂ | 7-[2-(3,3-Dimethyloxiranyl)-ethyl]-3-methyl-1H-benzo[f]indazole-4,9-dione |

Data sourced from Molecules 2015, 20(12), 21924-38. chemrevlett.com

The prenyl side chain can be shortened and functionalized through oxidative reactions. Following epoxidation, the resulting oxiranyl compounds can be treated with periodic acid (H₅IO₆) to cleave the epoxide ring, affording aldehyde derivatives. chemrevlett.com This degradative oxidation effectively shortens the side chain and introduces a reactive carbonyl group. chemrevlett.com

Subsequently, these aldehydes can be further oxidized to the corresponding carboxylic acids. A common method for this transformation is the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. chemrevlett.com This two-step sequence transforms the terminal olefin of the prenyl group into a carboxylic acid function, providing a handle for further conjugation. chemrevlett.comnih.gov

Table 2: Synthesis of Aldehyde and Carboxylic Acid Derivatives

| Starting Material | Reagents | Product |

| 7-[2-(3,3-Dimethyloxiranyl)-ethyl]-3-methyl-1H-benzo[f]indazole-4,9-dione (Compound 3) | Periodic acid | Aldehyde derivative (Compound 4) |

| Aldehyde derivative (Compound 4) | Sodium chlorite, 2-methyl-2-butene | Carboxylic acid derivative (Compound 5) |

Data sourced from Molecules 2015, 20(12), 21924-38. chemrevlett.com

The carboxylic acid derivatives of this compound are valuable precursors for creating amide conjugates. Specifically, they can be coupled with amino acids or their esters via N-acyl condensation reactions. chemrevlett.comnih.gov This strategy allows for the introduction of biologically relevant moieties onto the indazole scaffold. The reaction typically involves standard peptide coupling reagents to facilitate the formation of the amide bond between the indazole-based carboxylic acid and the amino group of the amino acid. chemrevlett.com

Conjugation Strategies for Enhanced Biological Investigation

To improve properties such as solubility, cell permeability, and target interaction for biological studies, this compound derivatives are often conjugated with other molecules. A prominent strategy is the conjugation with C-protected amino acids. chemrevlett.comnih.govarkat-usa.org

By converting the prenyl side chain into a carboxylic acid as described above, derivatives can be linked to the amino group of various C-protected amino acids, including glycine, L-alanine, L-phenylalanine, and L-glutamic acid. chemrevlett.comnih.gov These conjugation strategies have been employed to generate libraries of new compounds for evaluation in biological assays, such as in vitro antiproliferative screens against human cancer cell lines. chemrevlett.comarkat-usa.org The resulting amino acid-indazole conjugates represent a promising class of molecules for the development of new therapeutic agents. arkat-usa.org

Amino Acid Conjugation (e.g., C-protected Amino Acids)

A significant synthetic strategy involves the conjugation of C-protected amino acids to the this compound framework. This process typically begins with a precursor molecule, such as 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione, which is then chemically altered to allow for the attachment of amino acid moieties. mdpi.com

The synthetic pathway is a multi-step sequence:

Epoxidation : The starting material, a 1H-benzo[f]indazole-4,9-dione with a prenyl substituent, undergoes epoxidation of the double bond in the side chain. This reaction is commonly achieved using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). mdpi.com

Oxidative Cleavage : The resulting epoxide is then treated with an oxidizing agent such as periodic acid. This step cleaves the carbon-carbon bond of the former double bond, yielding an aldehyde. mdpi.com

Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxylic acid. This creates the necessary functional group for amide bond formation.

N-Acyl Condensation : Finally, the newly formed carboxylic acid derivative of the indazole is coupled with various C-protected amino acids (like glycine, L-alanine, L-phenylalanine, and L-glutamic acid) to form the final conjugated products. mdpi.comnih.gov

The structures of all synthesized compounds are confirmed through spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis. mdpi.comnih.gov This conjugation strategy leverages the inherent reactivity of the prenyl side chain to introduce the biochemically relevant amino acid groups. mdpi.com

| Parent Compound | Conjugated Amino Acid (C-Protected) | Resulting Derivative Class | Reference |

|---|---|---|---|

| 3-Methyl-7-(2-carboxyethyl)-1H-benzo[f]indazole-4,9-dione | Glycine | Amino acid-conjugated 1H-benzo[f]indazole-4,9-dione | mdpi.com |

| 3-Methyl-7-(2-carboxyethyl)-1H-benzo[f]indazole-4,9-dione | L-Alanine | Amino acid-conjugated 1H-benzo[f]indazole-4,9-dione | mdpi.com |

| 3-Methyl-7-(2-carboxyethyl)-1H-benzo[f]indazole-4,9-dione | L-Phenylalanine | Amino acid-conjugated 1H-benzo[f]indazole-4,9-dione | mdpi.com |

| 3-Methyl-7-(2-carboxyethyl)-1H-benzo[f]indazole-4,9-dione | L-Glutamic acid | Amino acid-conjugated 1H-benzo[f]indazole-4,9-dione | mdpi.com |

Substitution Pattern Variations (e.g., N1-Substituted Derivatives)

Varying the substitution pattern, particularly at the N1 position of the indazole ring, is a key strategy for creating a diverse range of derivatives. The synthesis of N1-substituted 1H-benzo[f]indazole-4,9-diones is foundational to the subsequent conjugation and modification reactions. mdpi.com

The general approach involves a cyclization reaction. For instance, N-substituted precursors can be synthesized from 2-acetyl-3-hydroxy-1,4-naphthoquinone and various substituted hydrazines. mdpi.com The choice of hydrazine determines the substituent at the N1 position of the resulting indazole ring. This method allows for the introduction of different groups, such as methyl, ethyl, or phenyl moieties, directly onto the nitrogen atom of the pyrazole portion of the molecule. mdpi.com

General synthetic strategies for N-substitution on indazole rings often involve alkylation or acylation reactions. For example, alkylation can be performed using an alkyl halide, such as bromobutane, in the presence of a base like sodium hydride (NaH). nih.gov Acylation at the N1-position can be achieved selectively through electrochemical methods where the indazole is reduced to an anion before reacting with an acid anhydride. organic-chemistry.org These methods provide a robust platform for generating a wide array of N1-substituted indazole derivatives.

| Starting Material | Reagent (Substituted Hydrazine) | N1-Substituent | Resulting Product Core | Reference |

|---|---|---|---|---|

| 2-acetyl-3-hydroxy-1,4-naphthoquinone | Methylhydrazine sulfate | -CH₃ | 1,3-Dimethyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione | mdpi.com |

| 2-acetyl-3-hydroxy-1,4-naphthoquinone | Ethylhydrazine oxalate | -CH₂CH₃ | 1-Ethyl-3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione | mdpi.com |

| 2-acetyl-3-hydroxy-1,4-naphthoquinone | Phenylhydrazine hydrochloride | -C₆H₅ | 3-Methyl-7-(4-methylpent-3-enyl)-1-phenyl-1H-benzo[f]indazole-4,9-dione | mdpi.com |

Elucidation of Reaction Mechanisms and Pathways in 1h Benz F Indazole 4,9 Dione Synthesis

Detailed Mechanistic Pathways of Core Formation

The formation of the 1H-benz(f)indazole-4,9-dione core from precursors like 2-acetyl-1,4-naphthoquinones and hydrazines is a multi-step process. The reaction pathway is initiated by the interaction between the hydrazine (B178648) and the naphthoquinone system, which can proceed through two primary competitive mechanistic routes.

One of the principal pathways for the formation of the this compound ring system begins with the conjugate addition of a hydrazine to the electron-deficient C-3 position of the 1,4-naphthoquinone (B94277) ring. chemistrysteps.com This Michael-type addition is a common reaction for α,β-unsaturated carbonyl systems.

The reaction is typically initiated with a starting material such as 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone. chemistrysteps.com The first step involves the nucleophilic attack of the hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) on the double bond of the quinone ring. This leads to the formation of a 3-substituted 1,4-hydroquinone intermediate. chemistrysteps.com Following this initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon of the acetyl group at the C-2 position. This condensation reaction results in the formation of a heterocyclic ring.

The final step in this sequence is an oxidation reaction. The hydroquinone (B1673460) intermediate, formed after the initial conjugate addition and subsequent cyclization, is not as stable as the corresponding quinone. It readily undergoes oxidation to re-form the quinone system, yielding the thermodynamically stable this compound product. This oxidation can be facilitated by air or other oxidizing agents present in the reaction mixture.

The specific intermediates formed are pivotal in directing the course of the reaction toward the final indazole-dione product. As an alternative to the conjugate addition pathway, the reaction can commence with a condensation reaction between the acetyl group of the naphthoquinone and the hydrazine. chemistrysteps.com

In this competing pathway, the initial step is the formation of a hydrazone intermediate. chemistrysteps.com This occurs when the hydrazine reacts with the carbonyl group of the acetyl substituent at the C-2 position of the naphthoquinone. Following the formation of this hydrazone, a subsequent intramolecular cyclization takes place. This involves the nucleophilic attack of the nitrogen atom of the hydrazone onto the C-3 position of the quinone ring, followed by an elimination step. This cyclization, similar to the first pathway, leads to a hydroquinone-like intermediate which then oxidizes to the final this compound.

The choice between these two initial pathways—conjugate addition first or hydrazone formation first—can be influenced by reaction conditions such as the nature of the solvent, temperature, and the specific substituents on both the naphthoquinone and hydrazine reactants. Both pathways ultimately converge to form the fused pyrazole-quinone ring system characteristic of this compound.

| Pathway | Initial Step | Key Intermediate | Subsequent Steps |

| Pathway A | Conjugate Addition | 3-substituted 1,4-hydroquinone | Intramolecular condensation, Oxidation |

| Pathway B | Condensation | Hydrazone | Intramolecular cyclization, Oxidation |

Stereochemical Considerations in Derivatization Reactions

Once the this compound core is synthesized, further structural diversity can be achieved through derivatization reactions, particularly on existing side chains. These reactions often introduce new stereocenters, making stereochemical control an important consideration.

A notable example is the derivatization of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione. chemistrysteps.com The prenyl substituent at the C-7 position contains a carbon-carbon double bond that is a prime site for chemical modification, such as epoxidation. The epoxidation of this double bond, often carried out using an agent like meta-chloroperoxybenzoic acid (m-CPBA), introduces a chiral epoxide ring. chemistrysteps.com

The epoxidation reaction with peroxy acids is generally a stereospecific syn-addition, meaning the oxygen atom is added to the same face of the double bond. Since the double bond is prochiral, the m-CPBA can attack from either the top or bottom face, potentially leading to a racemic mixture of two enantiomeric epoxides. The stereochemical outcome can be influenced by steric hindrance from the nearby aromatic ring system or by the use of chiral epoxidizing agents, although the latter is not specified in this context.

Subsequent reactions of the epoxide, such as ring-opening, are also governed by stereochemical principles. For instance, nucleophilic ring-opening of an epoxide under basic or neutral conditions typically proceeds via an SN2 mechanism. This results in an attack at the less sterically hindered carbon of the epoxide and leads to an inversion of the stereochemistry at that center. This stereospecificity is crucial when designing derivatives with a desired three-dimensional arrangement, such as when conjugating the core structure with chiral molecules like C-protected amino acids. chemistrysteps.com

| Reaction | Reagent | Stereochemical Feature | Outcome |

| Epoxidation | m-CPBA | syn-addition to the double bond | Formation of a new epoxide ring with two stereocenters. Potentially a mixture of enantiomers. |

| Ring-opening | Nucleophile (e.g., from an amino acid) | SN2 attack | Inversion of configuration at the site of nucleophilic attack. |

Advanced Spectroscopic Characterization for Structural Analysis of 1h Benz F Indazole 4,9 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 1H-Benz(f)indazole-4,9-dione compounds, ¹H-NMR and ¹³C-NMR are fundamental for mapping the proton and carbon skeletons, while solid-state NMR and NQR can provide specialized information on the material's solid-phase structure. nih.govnih.govnih.gov

¹H-NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. In the analysis of this compound derivatives, the spectra reveal characteristic signals for the aromatic protons on the fused ring system, protons on the pyrazole (B372694) ring, and any substituents. nih.gov For instance, in a series of N-substituted 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-diones, the methyl group at the C3 position (H10) typically appears as a sharp singlet around δ 2.56 ppm in DMSO-d₆. nih.gov Protons on substituent chains, such as those in an ethyl acetate (B1210297) group attached to the nitrogen at position 1, show expected multiplicities and chemical shifts, like triplets corresponding to methylene (B1212753) groups. nih.gov The chemical shifts and coupling constants of the protons on the benzo[f]indazole core are crucial for confirming the substitution pattern.

Table 1: Selected ¹H-NMR Spectral Data for a this compound Derivative Data for a derivative conjugated with glycine, recorded in DMSO-d₆. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|

| CH₃ (H10) | 2.56 | s |

| CH₂ (H12) | 2.88 | t, J = 7.2 |

Note: 's' denotes singlet, 't' denotes triplet.

Table 2: Selected ¹³C-NMR Spectral Data for this compound Derivatives Data recorded in CDCl₃. nih.gov

| Compound Derivative | Carbonyl Carbons (C4, C9) (δ, ppm) | Aromatic/Heterocyclic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |

|---|---|---|---|

| 3b | 178.3, 180.1 | 118.2, 127.0, 127.5, 128.2, 129.7, 130.2, 133.5, 134.0, 147.8 | 11.7, 18.6, 24.7, 30.1, 32.8, 58.7, 63.5 |

| 4c | 175.7, 179.8 | 119.5, 126.7, 126.8, 132.0, 133.5, 134.8, 138.3, 148.1, 148.2 | 13.0, 18.7, 24.8, 29.9, 32.3, 53.6, 58.1, 60.0, 62.7 |

While solution-state NMR is the standard for routine analysis, solid-state NMR (ssNMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy offer critical insights into the structure of materials in the solid phase. nih.govwikipedia.org ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), are invaluable for studying polymorphism, characterizing crystalline and amorphous forms, and understanding intermolecular interactions in the solid state. researchgate.net

NQR spectroscopy is a highly sensitive technique that detects the interaction between the electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the local electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.in Since this interaction occurs in the absence of an external magnetic field, it is sometimes called "zero-field NMR". wikipedia.org The nitrogen atoms (¹⁴N, I=1) in the pyrazole ring of this compound are ideal candidates for NQR studies. The NQR frequencies are unique fingerprints of the chemical compound and are extremely sensitive to the electronic environment and crystal structure. researchgate.netyoutube.com This makes NQR a powerful tool for distinguishing between different crystalline polymorphs or tautomers (e.g., 1H vs. 2H) in the solid state, which can be challenging to differentiate by other means. researchgate.netnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of a this compound derivative is dominated by strong absorption bands corresponding to the stretching vibrations of its key functional groups. nih.gov The most prominent features are the C=O stretching bands of the dione (B5365651) system, which typically appear in the 1660-1680 cm⁻¹ region. nih.govarkat-usa.org If multiple carbonyl groups are present due to substituents (e.g., an ester), additional C=O bands will be observed at higher frequencies, often around 1720-1745 cm⁻¹. nih.gov For the parent 1H-indazole system, a broad band associated with N-H stretching is expected above 3000 cm⁻¹, though this can be influenced by hydrogen bonding in the solid state. nih.govpsu.edu The presence of other groups, such as a hydroxyl (O-H) or an amide (N-H), will also give rise to characteristic bands in the spectrum. nih.gov

Table 3: Characteristic IR Frequencies for this compound Derivatives Data recorded as a film over NaCl discs. nih.gov

| Compound Derivative | C=O (Quinone) (ν, cm⁻¹) | C=O (Other) (ν, cm⁻¹) | Other Key Bands (ν, cm⁻¹) |

|---|---|---|---|

| 3b | 1670, 1658 | - | 3330 (O-H) |

| 3c | 1669 | 1744 (Ester) | - |

| 4c | 1666 | 1732, 1718 | - |

| Glycine Conjugate | 1666 | 1720 (Acid) | 3198 (N-H) |

Electronic Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The extended π-conjugated system of the this compound core, which incorporates the 1,4-naphthoquinone (B94277) structure, acts as a potent chromophore, absorbing light in the visible and ultraviolet regions. rsc.orgrsc.org

The electronic absorption spectra of 1,4-naphthoquinone derivatives are characterized by π→π* and n→π* transitions. researchgate.net The color of these compounds is largely determined by the lowest energy absorption band in the visible spectrum. The position of this band (λ_max) is highly sensitive to the nature and position of substituents on the ring system. Electron-donating groups attached to the quinonoid ring generally cause a bathochromic (red) shift in the absorption maximum, leading to more intense colors ranging from yellow and red to violet and blue. rsc.orgrsc.org Similarly, electron-withdrawing groups in the benzenoid ring can also produce bathochromic shifts. rsc.org For the parent indazole system, the 2H-tautomer typically absorbs light more strongly and at longer wavelengths than the 1H-tautomer, a feature that can be exploited in photochemical studies. researchgate.net Therefore, UV-Vis spectroscopy is not only crucial for confirming the electronic structure of this compound compounds but also for predicting their color and photochemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum are highly dependent on the molecular structure, including the extent of conjugation and the presence of various functional groups.

While specific UV-Vis spectral data for the parent this compound is not extensively documented in publicly available literature, studies on closely related derivatives, such as benzo[f]indazole-based dyes, provide significant insights into the expected spectroscopic behavior. These derivatives typically exhibit broad absorption bands in the visible region, which are attributed to π-π* transitions within the conjugated system.

Research on a series of benzo[f]indazole-based dyes demonstrated that their absorption maxima are influenced by the electronic nature of substituents on the pyrazole ring. For instance, the introduction of electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption spectrum. This is a common phenomenon where extending the conjugation or adding electron-withdrawing groups lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The photophysical properties of naphtho-fused pyrazole ligands have also been investigated, revealing fluorescence with vibrational progressions in both solution and solid states. worktribe.com The study of such analogs helps in building a comprehensive understanding of the electronic structure of the broader class of benzo[f]indazole compounds.

Table 1: Illustrative UV-Vis Absorption Data for Related Benzo[f]indazole Derivatives

| Compound/Derivative Class | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Benzo[f]indazole-based dyes | Methanol | 350-400 | Approx. 20,000-25,000 | π → π |

| Naphtho-fused pyrazole ligands | Various | Not specified | Not specified | π → π |

Gas-Phase Spectroscopic Techniques for Molecular Conformation

The precise three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. Gas-phase spectroscopic techniques are particularly powerful for studying molecular conformation as they examine molecules in an isolated environment, free from the intermolecular interactions present in condensed phases.

Microwave Spectroscopy

There are no specific microwave spectroscopy studies available in the literature for this compound. However, research on the parent compound, indazole, provides a foundational understanding of what could be expected for its larger, fused-ring derivative. A study of the microwave spectrum of indazole and its ND isotopomer at 70°C allowed for the determination of its tautomeric form and provided information on its dipole moment and low-energy vibrational excited states. capes.gov.br The finding that the 1H-tautomer (with the NH group closer to the phenyl ring) is more stable is a crucial piece of structural information that can be extrapolated to more complex indazole derivatives.

For a molecule as large as this compound, the rotational spectrum would be dense and complex. The analysis would likely require sophisticated computational chemistry methods, such as ab initio calculations, to predict the structure and rotational constants, which would then be compared with the experimental spectrum for an accurate structural determination. capes.gov.br Such a study would definitively establish the planarity of the molecule and the precise orientation of the substituent groups in the gas phase.

Computational and Theoretical Chemistry Studies on 1h Benz F Indazole 4,9 Dione Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable for elucidating the fundamental electronic structure and geometric parameters of molecules like 1H-Benz(f)indazole-4,9-dione. These computational methods provide insights that complement and often predict experimental findings.

Geometry Optimization and Electronic Structure Calculations

The initial step in a computational study involves the geometry optimization of the molecule. Using methods such as Density Functional Theory (DFT), the most stable three-dimensional arrangement of atoms in the this compound molecule is determined by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. These calculations provide values for key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. A smaller gap generally suggests a higher reactivity.

Table 1: Predicted Key Parameters from Geometry Optimization and Electronic Structure Calculations for this compound

| Parameter | Predicted Value/Characteristic | Computational Method |

|---|---|---|

| Optimized Geometry | Planar or near-planar | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | DFT | |

| LUMO Energy | DFT | |

| HOMO-LUMO Gap | DFT |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Bond Length Alternation Phenomena

In fused ring systems like this compound, the phenomenon of bond length alternation (BLA) is of significant interest. BLA refers to the pattern of alternating shorter (more double-bond-like) and longer (more single-bond-like) carbon-carbon bonds within the aromatic rings. The degree of BLA can provide insights into the extent of electron delocalization and the aromaticity of the system.

For the parent 1H-indazole, studies combining microwave spectroscopy and high-level ab initio calculations have experimentally demonstrated bond length alternation. researchgate.net It is reasonable to predict that the fusion of the indazole moiety to a naphthoquinone framework in this compound would significantly influence the BLA in both the benzene (B151609) and pyrazole (B372694) rings. Computational analysis would be essential to quantify these changes and understand the electronic influence of the dione (B5365651) group.

Tautomerism and Conformational Landscape Analysis

Tautomerism is a key feature of indazole and its derivatives, and understanding the relative stabilities of different tautomers is crucial for predicting their chemical behavior.

Tautomeric Equilibria (1H-, 2H-, 3H-Forms)

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-forms, with the 3H-form also being a theoretical possibility. researchgate.net In the case of this compound, the position of the proton on the nitrogen atoms of the pyrazole ring dictates the specific tautomer. The equilibrium between these forms is a dynamic process influenced by various factors.

Energetics of Tautomeric Forms in Different Phases

Computational chemistry provides a powerful tool to investigate the relative energies of these tautomers in both the gas phase and in solution. For the parent indazole molecule, calculations have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov

For this compound, it would be expected that the 1H-tautomer is also the most stable form. However, the presence of the fused ring system and the electron-withdrawing dione groups could influence the energy differences between the tautomers. Computational studies would involve calculating the electronic energies of the optimized geometries of the 1H-, 2H-, and 3H-tautomers. To simulate the effect of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be employed.

Table 2: Predicted Relative Energies of this compound Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |

|---|---|---|

| This compound | 0 (Reference) | 0 (Reference) |

| 2H-Benz(f)indazole-4,9-dione |

Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for System Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of molecular systems over time. These simulations are instrumental in assessing the stability of a ligand-protein complex, providing insights that are not apparent from static models. For this compound systems, MD simulations can elucidate the conformational changes of both the ligand and its target protein upon binding, as well as the persistence of key interactions.

A typical MD simulation for a this compound derivative complexed with a target protein would be run for a significant timescale, often in the nanosecond range, to allow for sufficient sampling of the conformational space. The stability of the complex is then analyzed through various metrics. One of the most common is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value over the simulation time, indicating that the ligand remains securely bound within the active site. For instance, studies on similar indazole derivatives have shown that stable complexes exhibit average RMSD values that plateau after an initial equilibration period, suggesting a stable binding mode.

Another critical aspect of stability analysis is the monitoring of intermolecular hydrogen bonds formed between the ligand and the protein. The persistence of these hydrogen bonds throughout the simulation is a strong indicator of a stable interaction. For a hypothetical complex of a this compound derivative, one would expect to see the maintenance of crucial hydrogen bonds with key amino acid residues in the active site of its target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the specific interactions that drive the biological activity of compounds like this compound derivatives. By modeling the binding pose, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound derivative is then "docked" into the active site of the protein using specialized software. The results are scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction.

For example, docking studies on various indazole derivatives have revealed key interactions with amino acid residues in the active sites of their respective targets. These studies often highlight the importance of the indazole core in forming hydrogen bonds, while substituents on the ring system can engage in hydrophobic or other specific interactions. For this compound derivatives, one could hypothesize that the dione moiety and the N-H group of the indazole ring are critical for forming hydrogen bonds with the protein target. The specific interactions would, of course, depend on the nature of the amino acid residues in the binding pocket.

A hypothetical docking study of a this compound derivative might reveal the interactions summarized in the table below:

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Hypothetical) |

| Hydrogen Bond | Carbonyl oxygen at C4 | Backbone N-H of a Glycine residue |

| Hydrogen Bond | Carbonyl oxygen at C9 | Side chain of a Serine residue |

| Hydrogen Bond | N-H of indazole ring | Side chain of an Aspartate residue |

| π-π Stacking | Benzene ring of the indazole | Side chain of a Phenylalanine residue |

| Hydrophobic Interaction | Alkyl substituent | Side chain of a Leucine residue |

Binding Free Energy Calculations (e.g., MM/GBSA)

While molecular docking provides a rapid assessment of binding poses and affinities, more accurate methods are often employed to calculate the binding free energy of a ligand-protein complex. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach that combines the molecular mechanics energies of the complex with a continuum solvation model to estimate the free energy of binding. nih.gov This method is generally more accurate than docking scores and less computationally expensive than more rigorous alchemical free energy calculations. nih.gov

The MM/GBSA method calculates the binding free energy (ΔG_bind) by taking the difference between the free energy of the complex and the free energies of the unbound protein and ligand. The calculation involves terms for the molecular mechanics energy (van der Waals and electrostatic interactions), the polar solvation energy (calculated using the Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

For a series of this compound derivatives, MM/GBSA calculations could be used to rank their binding affinities and to understand the energetic contributions of different interactions. For example, a lower (more negative) ΔG_bind would be indicative of a stronger binder. The decomposition of the binding free energy into its individual components can also provide valuable insights. For instance, a large negative contribution from the van der Waals and electrostatic terms would suggest strong direct interactions between the ligand and the protein.

A hypothetical MM/GBSA calculation for a this compound derivative might yield the following energy components:

| Energy Component | Value (kcal/mol) (Hypothetical) |

| ΔE_vdw (van der Waals) | -45.0 |

| ΔE_elec (Electrostatic) | -20.5 |

| ΔG_polar (Polar Solvation) | +25.0 |

| ΔG_nonpolar (Nonpolar Solvation) | -5.5 |

| ΔG_bind (Total Binding Free Energy) | -46.0 |

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds.

For this compound systems, the synthesis and biological evaluation of a series of derivatives provide the necessary data for developing a QSAR model. nih.govnih.gov For instance, the in vitro antiproliferative activity of various this compound derivatives has been evaluated against cancer cell lines, providing IC50 values that can be used as the dependent variable in a QSAR study. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that relates these descriptors to the biological activity. A good QSAR model will have high statistical significance and predictive power.

The insights gained from a QSAR model can be used to guide the design of new this compound derivatives with improved activity. For example, if the model indicates that a particular substituent at a specific position on the indazole ring is positively correlated with activity, chemists can focus on synthesizing new analogs with similar substituents at that position.

The following table presents a hypothetical dataset that could be used for a QSAR study of this compound derivatives, including their experimentally determined antiproliferative activity.

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) on MCF-7 Cell Line nih.gov |

| 1 | H | -CH2CH=C(CH3)2 | 63.2 |

| 2 | CH2CH2OH | -CH2CH=C(CH3)2 | 27.5 |

| 3 | CH2CH2OAc | -CH2CH=C(CH3)2 | 29.4 |

| 4 | H | -CH2CH(O)C(CH3)2 | 432.5 |

| 5 | CH2CH2OH | -CH2CH(O)C(CH3)2 | 415.9 |

| 6 | CH2CH2OAc | -CH2CH(O)C(CH3)2 | 389.9 |

Investigation of Biological Activity Mechanisms of 1h Benz F Indazole 4,9 Dione Derivatives in in Vitro Systems

Modulation and Inhibition of Key Biological Targets

The bioactivity of 1H-Benz(f)indazole-4,9-dione derivatives is largely attributed to their ability to interact with and modulate the function of crucial cellular enzymes. These interactions can lead to the inhibition of pathways essential for cell proliferation and survival, making them promising candidates for further investigation. The following sections explore the specific enzyme inhibition profiles of these compounds.

Currently, there is a lack of specific research findings in the public domain detailing the direct modulation of Carbonyl Reductase (CR) activity by this compound derivatives. Further investigation is required to elucidate any potential interactions and their implications.

While direct studies on this compound derivatives are limited, research into analogous 1,5-diaryl pyrazole (B372694) structures provides insights into potential anti-inflammatory mechanisms. For instance, certain pyrazoline derivatives have been shown to be effective inhibitors of both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). One notable pyrazoline compound, 3f, exhibited significant inhibitory activity with IC50 values of 1.14 µM and 4.7 µM against COX-2 and 15-LOX, respectively. nih.gov This dual inhibition suggests a potential mechanism for anti-inflammatory effects, which could be a promising area of investigation for structurally related benzindazole-diones.

Derivatives of benz[f]indole-4,9-dione, which are structurally similar to benz(f)indazole-4,9-diones, have been synthesized and evaluated for their ability to interfere with human DNA topoisomerases. nih.gov In a topoisomerase I-mediated relaxation assay, 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione was identified as the most potent inhibitor among the tested compounds. nih.gov Conversely, the majority of the synthesized compounds displayed only weak inhibition of topoisomerase II. nih.gov However, 2-amino-3-ethoxycarbonyl-N-(4-methylphenyl)-benz[f]indole-4,9-dione and 2-amino-3-ethoxycarbonyl-N-(2-bromoethyl)-benz[f]indole-4,9-dione showed moderate inhibitory activity against topoisomerase II. nih.gov These findings indicate that certain derivatives can selectively inhibit topoisomerase I over topoisomerase II, a mechanism that is relevant to their cytotoxic activity. nih.gov

Table 1: Inhibitory Activity of Benz[f]indole-4,9-dione Derivatives against Topoisomerases

| Compound | Target Enzyme | Activity Level |

| 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione | Topoisomerase I | Potent Inhibition |

| 2-amino-3-ethoxycarbonyl-N-(4-methylphenyl)-benz[f]indole-4,9-dione | Topoisomerase II | Moderate Inhibition |

| 2-amino-3-ethoxycarbonyl-N-(2-bromoethyl)-benz[f]indole-4,9-dione | Topoisomerase II | Moderate Inhibition |

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. nih.gov Studies on 3-amino-1H-indazole derivatives have revealed their potential to inhibit this pathway. One compound, designated as W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 µM. nih.gov Mechanistic studies showed that W24 inhibits cell proliferation by affecting DNA synthesis and inducing G2/M cell cycle arrest. nih.gov This suggests that 1H-indazole derivatives can serve as a scaffold for developing inhibitors of the PI3K/AKT/mTOR pathway. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a role in immune suppression within the tumor microenvironment. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of these enzymes. nih.gov Compound 35, a 1H-indazole derivative, emerged as a potent IDO1 inhibitor with an IC50 value of 0.74 µM in an enzymatic assay and also showed promising TDO inhibition with an IC50 of 2.93 µM. nih.gov This dual inhibitory action presents a promising strategy for cancer immunotherapy. nih.gov

Table 2: Inhibitory Potency of 1H-Indazole Derivative 35

| Enzyme Target | IC50 Value (Enzymatic Assay) |

| IDO1 | 0.74 µM |

| TDO | 2.93 µM |

Enzyme Inhibition Studies

Cellular Mechanistic Pathways (In Vitro Context)

The cytotoxic effects of this compound derivatives are believed to be orchestrated through a multi-pronged attack on cancer cells, targeting several key cellular pathways. The core chemical structure, which contains a 1,4-naphthoquinone (B94277) moiety, is a significant contributor to these mechanisms.

Induction of Reactive Oxygen Species (ROS) Generation

A frequently proposed mechanism for the anticancer activity of quinone-containing compounds is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). It is suggested that the 1,4-quinone core of the this compound scaffold can undergo a one-electron redox cycling process. nih.gov This futile cycling, in the presence of molecular oxygen, can lead to the formation of superoxide (B77818) radicals and other ROS, which in turn can damage cellular components and trigger cell death pathways. While direct experimental evidence for ROS induction by this compound derivatives is still emerging, studies on other indazole derivatives have demonstrated their capacity to increase intracellular ROS levels in cancer cells.

DNA Damage and Fragmentation Induction

The induction of DNA damage is a critical event in the efficacy of many chemotherapeutic agents. For compounds containing a quinone structure, this can occur through several mechanisms. These include the generation of ROS, which can cause oxidative damage to DNA bases and the sugar-phosphate backbone, leading to strand breaks. Furthermore, some quinone-containing compounds can act as topoisomerase inhibitors, interfering with the enzymes responsible for maintaining DNA topology and leading to DNA damage. nih.gov They may also function as alkylating agents, forming covalent bonds with DNA and disrupting its structure and function. nih.gov Studies on structurally related benzo[f]indole-4,9-dione derivatives have shown their ability to cause DNA damage, suggesting a similar potential for the this compound core.

Apoptosis Induction and Related Signaling Pathways

Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. Evidence from studies on various indazole derivatives suggests that they can effectively induce apoptosis in cancer cells. For instance, some indazole derivatives have been shown to trigger apoptosis through the intrinsic pathway, which is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, like caspase-3, which are key enzymes that dismantle the cell. Research on 1H-indazole-3-amine derivatives has also confirmed their ability to induce apoptosis in a dose-dependent manner.

Alteration of Mitochondrial Membrane Potential

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). Studies on certain indazole derivatives have demonstrated their ability to decrease the mitochondrial membrane potential in cancer cells. This disruption of the mitochondrial membrane is often linked to the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the apoptotic cascade.

In Vitro Antiproliferative Activity Profiling on Cancer Cell Lines

The potential of this compound derivatives as anticancer agents has been evaluated against various cancer cell lines. These studies provide valuable insights into their potency and spectrum of activity.

Evaluation on Gastric Carcinoma Cell Lines (e.g., KATO-III)

A series of novel 1H-Benzo[f]indazole-4,9-dione derivatives, including those conjugated with C-protected amino acids, have been synthesized and evaluated for their in vitro antiproliferative activity against the human gastric carcinoma cell line, KATO-III. nih.govnih.govmdpi.com The results from these studies have demonstrated that a majority of these derivatives exhibit significant antiproliferative activity. nih.gov

The antiproliferative effects were quantified by determining the IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The IC50 values for various derivatives against the KATO-III cell line ranged from 25.5 µM to 401.8 µM, indicating a broad spectrum of potencies depending on the specific chemical modifications of the parent compound. nih.gov For comparison, the standard chemotherapeutic drug doxorubicin (B1662922) exhibited an IC50 of 4.0 µM in the same cell line. nih.gov

The following interactive data table summarizes the in vitro antiproliferative activities of a selection of 1H-Benzo[f]indazole-4,9-dione-based derivatives on the KATO-III cell line.

| Compound | R Group | IC50 (µM) on KATO-III Cells nih.gov |

| 2a | -H | 60.3 |

| 3a | -H (epoxide) | 163.7 |

| 4a | -H (aldehyde) | 227.4 |

| 5a | -H (carboxylic acid) | 326.6 |

| 2b | -CH₂CH₂OH | 25.5 |

| 3b | -CH₂CH₂OH (epoxide) | 401.8 |

| 4b | -CH₂CH₂OH (aldehyde) | 162.5 |

| 5b | -CH₂CH₂OH (carboxylic acid) | 200.1 |

| 2c | -CH₂CH₂OAc | 33.0 |

| 3c | -CH₂CH₂OAc (epoxide) | 324.3 |

| 4c | -CH₂CH₂OAc (aldehyde) | 158.9 |

| 5c | -CH₂CH₂OAc (carboxylic acid) | 227.1 |

| Doxorubicin | 4.0 |

Evaluation on Breast Carcinoma Cell Lines (e.g., MCF-7)

The antiproliferative activity of a series of newly synthesized this compound derivatives was assessed against the human breast adenocarcinoma cell line, MCF-7. nih.gov The compounds, which included precursors and derivatives conjugated with C-protected amino acids, were evaluated using a cell proliferation assay. nih.govnih.gov

The majority of the synthesized derivatives displayed significant antiproliferative activity, with IC50 values—the concentration of a drug that inhibits cell growth by 50%—ranging from 27.5 to 432.5 μM. nih.govnih.gov For comparison, the established chemotherapeutic agent Doxorubicin exhibited an IC50 of 0.3 μM against the same cell line. nih.gov

The antiproliferative activities of three series of 1H-benzo[f]indazole-4,9-dione-based derivatives in MCF-7 cell lines were systematically evaluated. The first series (Series-I) showed IC50 values ranging from 63.2 μM to 432.5 μM. nih.gov The second series (Series-II) demonstrated a range from 27.5 μM to 415.9 μM, and the third series (Series-III) had a range of 29.4 μM to 389.9 μM. nih.gov These findings indicate that derivatives from Series-II and Series-III generally exhibit higher potency compared to Series-I. nih.gov

The following table provides a detailed overview of the in vitro antiproliferative activities of selected 1H-Benzo[f]indazole-4,9-dione derivatives on the MCF-7 cell line.

| Compound | IC50 (μM) on MCF-7 Cells |

| Series-I | |

| Derivative 2a | 63.2 |

| Derivative 3a | 432.5 |

| Series-II | |

| Derivative 2b | 27.5 |

| Derivative 3b | 415.9 |

| Series-III | |

| Derivative 2c | 29.4 |

| Derivative 3c | 389.9 |

| Reference | |

| Doxorubicin | 0.3 |

Data sourced from Molinari et al. (2015). nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The investigation into the structure-activity relationship (SAR) of the synthesized this compound derivatives provides valuable insights into the chemical features that govern their cytotoxic effects. The core structure, a fusion of indazole and naphthoquinone, is a key pharmacophore. The biological activity of these compounds is significantly influenced by the nature and position of substituents on this scaffold. nih.govnih.gov

A key area of modification in the studied series was the prenyl substituent of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione. nih.govnih.gov Derivatives were prepared through epoxidation, degradative oxidation, and N-acyl condensation with various C-protected amino acids such as glycine, L-alanine, L-phenylalanine, and L-glutamic acid. nih.govnih.gov

The results from the evaluation on MCF-7 cells indicate that modifications to the prenyl side chain play a crucial role in the antiproliferative activity. For instance, the introduction of certain amino acid conjugates led to potent compounds, as seen in the lower IC50 values for some derivatives in Series II and III compared to the precursors in Series I. nih.gov The data suggests that the presence and nature of the amino acid moiety can enhance the cytotoxic potential of the parent molecule. nih.govnih.gov

Specifically, the derivatives with the most potent activity in the MCF-7 cell line, such as compounds 2b (IC50 = 27.5 μM) and 2c (IC50 = 29.4 μM), highlight the importance of specific structural modifications for achieving higher efficacy. nih.gov In contrast, other modifications led to a significant decrease in activity, as evidenced by the high IC50 values of compounds 3a (432.5 μM) and 3b (415.9 μM). nih.gov

These SAR studies underscore that while the this compound scaffold is a promising starting point for the development of anticancer agents, the biological activity is highly sensitive to the peripheral chemical modifications. nih.govnih.gov

Advanced Research Directions and Potential Applications of 1h Benz F Indazole 4,9 Diones

Applications in Materials Science

The exploration of indazole derivatives in materials science is an emerging field with significant potential, particularly in the domain of organic electronics. The π-conjugated system inherent to the indazole ring structure is a key feature that allows for the development of novel materials with specific electronic and photophysical properties.

Research Findings:

Organic Light-Emitting Diodes (OLEDs): Certain functionalized indazole derivatives have been identified as promising candidates for use in OLEDs. researchgate.netresearchgate.net The fused aromatic system of the 1H-benz(f)indazole-4,9-dione core provides an extended π-conjugated system, which is a fundamental requirement for materials used in organic electronic devices. This extended conjugation can facilitate charge transport and influence the emission properties of the material. Research in this area focuses on tuning the electronic properties of the indazole core through strategic functionalization to achieve desired performance characteristics, such as high efficiency and color purity in OLED devices. researchgate.net

While direct applications of the parent this compound in materials science are not yet extensively documented, its structural similarity to other successful heterocyclic compounds in organic electronics suggests it is a promising scaffold for future research and development in this area.

Development as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrazole (B372694) ring of the indazole system provide excellent coordination sites, making indazole derivatives versatile ligands for a wide range of metal ions. The development of this compound-based ligands is a promising avenue for creating novel coordination complexes with unique catalytic, magnetic, or photophysical properties.

Research Findings:

N-Heterocyclic Carbene (NHC) Ligands: Indazole precursors can be converted into indazolin-3-ylidene ligands, which are a class of N-Heterocyclic Carbenes (NHCs). These Indy-ligands (Indazolin-3-ylidene) are noted for being exceptionally strong σ-donors, even more so than many classical NHCs. researchgate.net

Coordination with Transition Metals: The versatile coordination chemistry of these indazole-derived NHC ligands has been demonstrated through the synthesis of novel Palladium(II), Gold(I), and Rhodium(I) complexes. For instance, dimeric Pd(II) complexes have been synthesized, which serve as valuable precursors for creating mixed-ligand complexes that could have applications in catalysis. researchgate.net The formation of these complexes is confirmed through techniques such as multinuclear NMR spectroscopy, ESI mass spectrometry, and X-ray diffraction. researchgate.net

The ability to fine-tune the electronic properties of these ligands by modifying the substituents on the benz(f)indazole-4,9-dione backbone allows for the rational design of metal complexes with tailored reactivity and function.

Catalytic Applications in Organic Synthesis

The development of catalysts based on the this compound structure is closely linked to its role as a ligand in coordination chemistry. Metal complexes featuring these ligands are being explored for their potential to catalyze a variety of organic transformations.

Research Findings:

Direct Functionalization: The indazole nucleus itself can be the subject of direct catalytic functionalization. Research has demonstrated that transition-metal catalysts, such as those based on palladium, can be used for direct C-H arylation of the indazole ring. researchgate.net This allows for the synthesis of complex, functionalized indazole derivatives.

Catalyst Development: Metal complexes incorporating indazole-derived ligands are being actively investigated for their catalytic capabilities. researchgate.net The strong electron-donating nature of indazole-based NHC ligands can significantly influence the reactivity of the metal center, making these complexes promising candidates for various catalytic cycles. While specific catalytic applications of this compound complexes are still under exploration, the foundational research into their synthesis and coordination provides a strong basis for future development in this area. researchgate.net

Future Directions in Synthetic Methodology Development

Efficient and versatile synthetic routes are crucial for exploring the full potential of the this compound scaffold. While established methods exist, future research is directed towards developing more sustainable, efficient, and broadly applicable synthetic strategies.

Research Findings: The primary methods for synthesizing the core structure of indazole-diones involve cycloaddition and cyclization reactions.

1,3-Dipolar Cycloaddition: A common route for synthesizing 1H-indazole-4,9-diones is the 1,3-dipolar cycloaddition of diazomethanes to 1,4-quinones. mdpi.comorganic-chemistry.org

Cyclization with Hydrazines: A direct cyclization reaction of a substituted 2-acetyl-1,4-naphthoquinone (B15349058) with hydrazine (B178648) or substituted hydrazines can yield the this compound core. mdpi.comnih.gov

Novel Catalytic Systems: For related heterocyclic quinone structures, synthetic methods using novel catalytic systems have been developed. These include the use of copper(II) acetate (B1210297), which plays a dual role as a Lewis acid and an oxidative catalyst, and environmentally benign iron catalysts. researchgate.net The development of similar catalytic systems for this compound synthesis is a key future direction.

Future work will likely focus on one-pot multicomponent reactions, the use of photocatalysis, and the development of metal-free reaction conditions to improve atom economy, reduce waste, and broaden the scope of accessible derivatives. researchgate.netorganic-chemistry.orgresearchgate.net

Interactive Data Table: Overview of Synthetic Methodologies for Indazoles and Related Quinones

| Method | Key Reagents | Catalyst/Conditions | Target/Related Structure | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diazomethanes, 1,4-Naphthoquinones | Not specified | 1H-Indazole-4,9-diones | mdpi.com, organic-chemistry.org |

| Cyclization | 2-Acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone, Hydrazines | Triethylamine, Acetic Acid | 3-Methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione | mdpi.com, nih.gov |

| Annulation | Arynes, N-Tosylhydrazones | Not specified | 3-Substituted Indazoles | organic-chemistry.org |

| Sequential C,N-Difunctionalization | Naphthoquinone, β-Enaminones | Copper(II) salt | Benzo[f]indole-4,9-diones | researchgate.net |

| Metal-Free Cyclization | 2-Aminophenones, Hydroxylamine derivatives | Mild, air/moisture insensitive | Indazoles | organic-chemistry.org |

Integration of Computational and Experimental Approaches for Rational Design

The combination of computational modeling and experimental validation provides a powerful paradigm for the rational design of new this compound derivatives and for understanding their reactivity. This integrated approach accelerates the discovery process and provides deeper mechanistic insights.

Research Findings: A notable example of this synergy is the study of the reaction mechanism of NH-indazoles with formaldehyde. nih.gov

Experimental Analysis: The reaction was studied experimentally using solution and solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography to determine the structure of the resulting products, specifically the formation of N1-CH₂OH derivatives. nih.gov

Computational Validation: Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with Gauge-Invariant Atomic Orbitals (GIAO) were performed. These calculations provided a robust theoretical foundation for the experimental findings, accurately predicting NMR chemical shifts and confirming the observed reactivity and regioselectivity of the reaction. nih.gov

This approach, where computational chemistry predicts and rationalizes experimental outcomes, is invaluable. It can be applied to predict the electronic properties of new this compound derivatives for materials science applications, to model their interaction with metal centers for ligand design, and to elucidate complex reaction mechanisms for the development of new synthetic methods.

Interactive Data Table: Synergy of Computational and Experimental Techniques

| Technique | Type | Purpose in Indazole Research | Reference |

|---|---|---|---|

| NMR Spectroscopy | Experimental | Characterize chemical structure and determine product isomers. | nih.gov |

| X-ray Crystallography | Experimental | Determine the precise three-dimensional molecular structure in the solid state. | nih.gov |

| DFT/GIAO Calculations | Computational | Predict NMR chemical shifts, determine reaction mechanisms, and provide a theoretical basis for experimental observations. | nih.gov |

| ESI Mass Spectrometry | Experimental | Confirm the mass and fragmentation patterns of synthesized metal complexes. | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1H-Benzo[f]indazole-4,9-dione derivatives with optimized biological activity?

- Methodological Answer : Derivatives are synthesized via multi-step modifications, including epoxidation, oxidation, and N-acyl condensation of prenyl-substituted precursors. For example, conjugating C-protected amino acids (e.g., glycine, L-alanine) to the core structure enhances antiproliferative activity. Structural confirmation relies on IR, ¹H-NMR, ¹³C-NMR, and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing 1H-Benzo[f]indazole-4,9-dione derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹), while ¹H-NMR and ¹³C-NMR elucidate aromatic proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. For complex derivatives, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. How should researchers design preliminary cytotoxicity assays for these compounds?

- Methodological Answer : Use standardized cell proliferation assays (e.g., MTT or SRB) on cancer cell lines like MCF-7 (breast) or KATO-III (gastric). Calculate IC₅₀ values (e.g., 25.5–432.5 µM) to rank potency. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve anticancer efficacy?

- Methodological Answer : Introduce substituents (e.g., methyl, phenyl, or amino acid conjugates) at specific positions (e.g., C-3 or C-7) to enhance redox activity or cellular uptake. Compare IC₅₀ values across derivatives to identify critical pharmacophores. For instance, L-glutamic acid conjugates show improved solubility and targeting .

Q. What experimental approaches elucidate ROS-mediated apoptosis mechanisms in triple-negative breast cancer (TNBC)?

- Methodological Answer : Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA). Assess apoptosis via Annexin V/PI staining and caspase-9 activation (Western blot). Validate Bax/Bcl-2 ratio changes and mitochondrial membrane depolarization. Derivatives like LACBio1–4 induce intrinsic apoptosis in MDA-MB-231 cells .

Q. How can computational methods (e.g., QSAR) predict biological activity?

- Methodological Answer : Apply 3D-QSAR models (CoMFA, CoMSIA) to correlate molecular descriptors (e.g., steric/electronic fields) with IC₅₀ data. Use fragment-based approaches to optimize substituent interactions. Validate predictions with in vitro assays .

Q. What strategies enable spatiotemporal control of 1H-Benzo[f]indazole-4,9-dione in theranostics?

- Methodological Answer : Employ "photoclick-release" reactions to generate theranostic agents (e.g., BIZON) in situ. Use visible light to trigger fluorescence (for tracking) and reactive oxygen species (for therapy). Dual-wavelength control ensures independent activation of imaging and therapeutic functions .

Q. How do derivatives modulate specific molecular targets like P2X7 purinergic receptors or neutrophil elastase (NE)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.